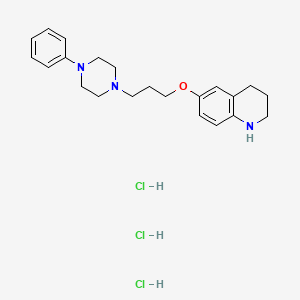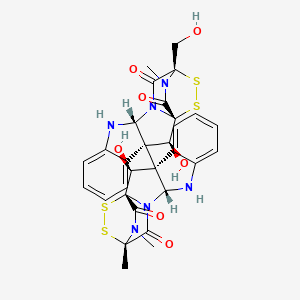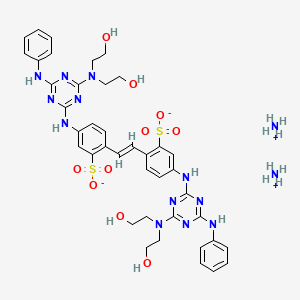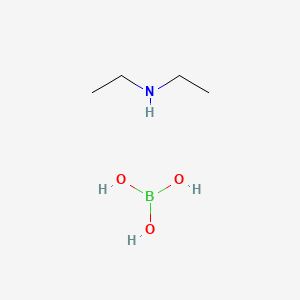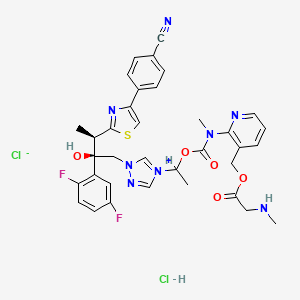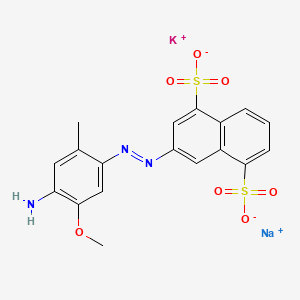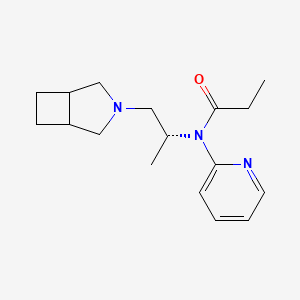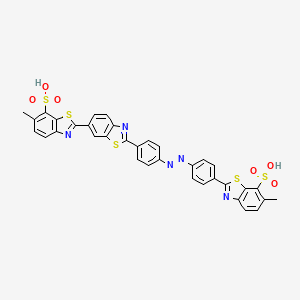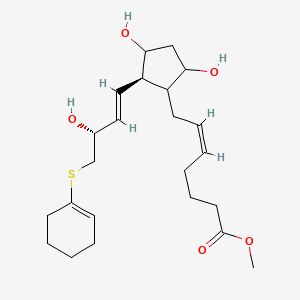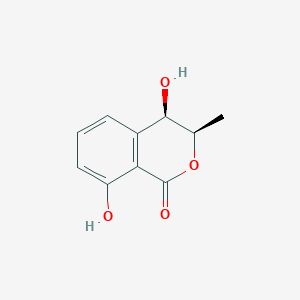
cis-4-Hydroxymellein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Hydroxymellein: is a naturally occurring compound belonging to the class of 3,4-dihydroisocoumarins, which are a subgroup of isocoumarins. These compounds are primarily produced by fungi, but can also be found in plants, insects, and bacteria . This compound is known for its intriguing chemical structure and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-4-Hydroxymellein can be synthesized through various methods. One common approach involves the use of fungal cultures, such as those of Lasidiplodia theobromae . The compound can be isolated from the culture filtrates of these fungi. Another method involves the use of the fungus Alternaria brassicae, which produces this compound along with other metabolites .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi known to produce this compound. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: cis-4-Hydroxymellein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
cis-4-Hydroxymellein has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-4-Hydroxymellein involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes . In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
cis-4-Hydroxymellein is unique among its analogs due to its specific stereochemistry and biological activities. Similar compounds include:
trans-4-Hydroxymellein: Differing in the spatial arrangement of hydroxyl groups, this compound exhibits different reactivity and biological properties.
Mellein: Lacking the hydroxyl group, mellein has distinct chemical and biological characteristics.
5-Hydroxymellein: Another analog with a hydroxyl group at a different position, leading to varied biological activities.
These compounds, while structurally related, exhibit unique properties that make this compound particularly interesting for specific applications.
Properties
CAS No. |
32885-83-9 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m1/s1 |
InChI Key |
STSOHAOGZMLWFR-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C(C(=CC=C2)O)C(=O)O1)O |
Canonical SMILES |
CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


